molecular formula C11H21N3 B2452255 [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 774555-22-5

[3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2452255
CAS No.: 774555-22-5
M. Wt: 195.31
InChI Key: MVFOAPZCLSLCCK-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine: is a chemical compound that belongs to the class of diamines It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Properties

IUPAC Name

N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-13(2)8-5-7-12-10-11-6-4-9-14(11)3/h4,6,9,12H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFOAPZCLSLCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of 1-Methylpyrrole

Electrophilic formylation at the pyrrole 2-position enables subsequent reductive amination. The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃), generates 1-methyl-1H-pyrrole-2-carbaldehyde (Scheme 1).

Procedure :

  • 1-Methylpyrrole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
  • POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 6 hours.
  • Quenching with ice-water precipitates the aldehyde, isolated via filtration (Yield: 65–75%).

Nitration and Reduction for Amine Installation

Nitration of 1-methylpyrrole at the 3-position, followed by reduction, introduces an amino group (Scheme 2).

Procedure :

  • Nitration with fuming HNO₃ in acetic anhydride yields 1-methyl-3-nitro-1H-pyrrole .
  • Catalytic hydrogenation (10% Pd/C, H₂) reduces the nitro group to 1-methyl-3-amino-1H-pyrrole .

Reductive Amination Route

Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine

1-Methyl-1H-pyrrole-2-carbaldehyde undergoes reductive amination with ammonium acetate to form the primary amine (Scheme 3).

Procedure :

  • The aldehyde (1.0 equiv) is dissolved in methanol with ammonium acetate (2.0 equiv).
  • Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
  • Workup with aqueous NaOH and extraction yields (1-methyl-1H-pyrrol-2-yl)methanamine (Yield: 60–70%).

Coupling with 3-(Dimethylamino)propylamine

The primary amine reacts with 3-(dimethylamino)propylamine via a second reductive amination (Scheme 4).

Procedure :

  • (1-Methyl-1H-pyrrol-2-yl)methanamine (1.0 equiv) and 3-(dimethylamino)propylamine (1.2 equiv) are dissolved in methanol.
  • Glacial acetic acid (1.0 equiv) and sodium triacetoxyborohydride (1.5 equiv) are added.
  • Stirring at 25°C for 24 hours, followed by neutralization and extraction, yields the target compound (Yield: 55–65%).

Nucleophilic Substitution Approaches

Alkylation of 3-(Dimethylamino)propylamine

A two-step alkylation strategy installs the pyrrolylmethyl group (Scheme 5).

Procedure :

  • (1-Methyl-1H-pyrrol-2-yl)methyl bromide (1.2 equiv) is prepared via bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation.
  • The bromide reacts with 3-(dimethylamino)propylamine (1.0 equiv) in THF with K₂CO₃ as base.
  • Heating at 60°C for 12 hours affords the product after column chromatography (Yield: 50–60%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Reductive Amination High selectivity, mild conditions Requires aldehyde synthesis 55–70
Nucleophilic Substitution Straightforward alkylation Low reactivity of pyrrole methyl group 50–60
Amide Reduction Utilizes stable intermediates Harsh reducing agents (e.g., LiAlH₄) 40–50

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Reductive amination : Methanol or dichloromethane at 25°C optimizes imine formation and reduction.
  • Nucleophilic substitution : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Catalytic Hydrogenation

Pd/C-mediated reduction of nitro intermediates achieves >90% conversion under 50 psi H₂.

Characterization and Purity Control

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 6.65 (pyrrole H-3, H-4), 3.45 (N-CH₂), 2.25 (N(CH₃)₂).
    • ¹³C NMR : 137.2 (pyrrole C-2), 56.8 (N-CH₂), 45.1 (N(CH₃)₂).
  • HPLC : Reverse-phase C18 column (90:10 H₂O:MeCN) confirms >98% purity.

Industrial-Scale Production Insights

Patent disclosures highlight continuous flow reactors for reductive amination, reducing reaction times from 24 hours to 2 hours. Coupling with in-line purification (e.g., scavenger resins) enhances throughput.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation minimizes side reactions, though substrate scope remains limited.

Biocatalytic Approaches

Transaminases engineered for asymmetric amine synthesis show promise for enantioselective routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted diamines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine
  • CAS Number : 774555-22-5
  • Molecular Formula : C11H21N3
  • Molecular Weight : 195.30 g/mol

The compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen, contributing to its biological activity and reactivity.

Chemistry

Ligand in Coordination Chemistry : The compound serves as a ligand in coordination chemistry due to its ability to coordinate with metal ions. This property is crucial for synthesizing metal complexes used in catalysis and materials science.

Building Block in Organic Synthesis : Its versatile structure allows it to be utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

Enzyme Inhibition Studies : The compound has been investigated as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease. Studies have shown that it effectively inhibits AChE in vitro, indicating its potential therapeutic applications .

Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .

Anticancer Activity : The compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it showed substantial growth inhibition in HT29 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents. Structure-activity relationship (SAR) analyses suggest that modifications to the pyrrole ring could enhance its efficacy against cancer cells .

Medicine

The compound's interactions with biological macromolecules make it a candidate for therapeutic development. Its potential applications include:

  • Antimicrobial Agents : Due to its effectiveness against bacteria.
  • Cancer Therapeutics : Leveraging its cytotoxic properties against cancer cells.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Dyes and Resins : Its chemical properties allow it to serve as a precursor or additive in dye formulations.
  • Stabilizers in Formulations : It acts as a stabilizer in various chemical formulations due to its structural characteristics.

Enzyme Inhibition Study

A study focused on the compound's role as an AChE inhibitor demonstrated promising results, indicating potential for therapeutic use in neurodegenerative diseases. The mechanism involves interaction with the enzyme's active site, leading to effective inhibition .

Antimicrobial Efficacy

In another study assessing various compounds for antimicrobial properties, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine exhibited significant activity against multiple bacterial strains, supporting its potential application as an antimicrobial agent .

Anticancer Activity Assessment

Research highlighted the compound's cytotoxic effects on cancer cell lines such as HT29 colorectal cancer cells. The study found that structural modifications could enhance its anticancer efficacy, making it a subject of interest for further pharmacological studies .

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine is unique due to the presence of both the pyrrole ring and the diamine moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.

Biological Activity

The compound [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine , also known as N,N-dimethyl-N'-(1-methyl-1H-pyrrol-2-yl)methyl)propane-1,3-diamine, has garnered attention in various fields including medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine
  • CAS Number : 774555-22-5
  • Molecular Formula : C11H21N3
  • Molecular Weight : 195.30454 g/mol

The compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. This structural characteristic is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains, modulating enzyme activity.
  • Antimicrobial and Anticancer Properties : Research suggests that this compound exhibits antimicrobial and anticancer activities. Its effectiveness may be linked to its ability to disrupt cellular processes in target organisms or cancer cells .

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound showed promising results in inhibiting AChE in vitro, indicating potential therapeutic applications .

Antimicrobial Activity

In a study assessing various compounds for their antimicrobial properties, this compound demonstrated significant activity against several bacterial strains, suggesting its potential use in treating infections .

Anticancer Activity

Research has highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it exhibited substantial growth inhibition in HT29 colorectal cancer cells, with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrole ring could enhance its efficacy against cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N,N-dimethyl-N'-[(1H-pyrrol-2-yl)methyl]propane-1,3-diamineLacks methyl group on pyrroleReduced reactivity
N-methylpyrroleNo diamine moietyLimited biological applications
N,N-dimethyl-1,3-propanediamineNo pyrrole ringLess versatile

Case Studies

  • Study on AChE Inhibition : A series of pyrrole derivatives were synthesized and tested for AChE inhibition. This compound was among the most effective compounds identified, with an IC50 value significantly lower than that of control substances .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various diamines. The compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous procedures involve coupling a pyrrole-methylamine derivative with a dimethylamino-propanol precursor using cesium carbonate as a base and copper catalysts (e.g., CuBr) to accelerate C–N bond formation . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate the amine product. Challenges include removing trace metal catalysts and avoiding oxidation of the tertiary amine group during workup .

Q. How can researchers characterize this compound’s structure and purity using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^13C NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3_3)2_2) and pyrrole protons (δ ~6.5–7.0 ppm for aromatic protons). Integration ratios should match expected substituents .
  • LCMS/HPLC : Validate molecular weight via ESI-MS (e.g., m/z ~235 [M+H]+^+) and assess purity (>98% via reverse-phase HPLC with UV detection at 254 nm) .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Tertiary amines like this compound are prone to oxidation, especially in aqueous or acidic environments. Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation.
  • pH-dependent stability : Monitor hydrolysis in buffered solutions (pH 2–10) via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this amine?

  • Methodological Answer :

  • Catalyst screening : Test palladium/copper catalysts for C–N coupling efficiency. For example, CuBr in DMSO at 35°C improved yields in analogous syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine intermediates.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and side products .

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Model transition states for key reactions (e.g., amination steps) to identify energy barriers and optimize pathways .
  • Molecular docking : Screen against enzyme targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the dimethylamino group and hydrophobic interactions with the pyrrole ring .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., antimicrobial or cytotoxicity tests) with standardized protocols to rule out false positives/negatives .
  • Metabolite analysis : Use LC-MS to identify degradation products that might interfere with activity measurements.
  • Theoretical frameworks : Apply cheminformatics tools (e.g., QSAR models) to correlate structural features with observed discrepancies .

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